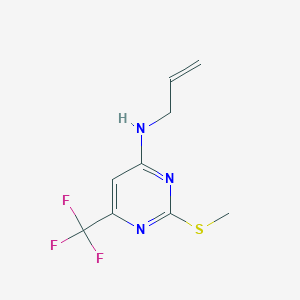

N-allyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AMTP and is a pyrimidine derivative. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Regio- and Enantioselective Substitution : Enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines, related to N-allyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinamine, have been synthesized. These compounds undergo a reaction sequence involving addition-elimination-isomerization, leading to allylic sulfoximines with high gamma-selectivities and moderate to high enantioselectivities (Scommoda et al., 1996).

Synthesis of Pyrimidine-Diones : The cyclization of carbonyl compounds has been utilized to synthesize 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones. This process involves the alkylation at the sulfur atom to yield methylsulfanyl derivatives, which are structurally related to this compound (Mekuskiene & Vainilavicius, 2006).

Spectroscopic Properties in Matrix Isolation : The methylsulfinyl radical, closely related to the N-allyl-2-(methylsulfanyl) group, has been studied under matrix isolation conditions. This study provides insights into the spectroscopic properties of these radicals, important for understanding the behavior of related compounds (Reisenauer et al., 2013).

Regioselective Synthesis of Pyrimidin-4(3H)-ones : Research on the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which share a common structural motif with this compound, has been conducted. These compounds were synthesized under mild basic conditions, offering insights into regioselective synthesis techniques (Dos Santos et al., 2015).

Industrial and Catalytic Applications

- Catalysis in Ethylene Polymerization : Iron and cobalt complexes with 4-alkyl-2,6-diiminopyridine ligands, structurally related to N-allyl-2-(methylsulfanyl) compounds, have been used in ethylene polymerization. These studies explore the impact of different substituents on the catalytic performance, leading to the production of high molecular weight polymers (Cámpora et al., 2008).

Biological and Pharmaceutical Research

- Inhibition of Neoplasia in Mice : Organosulfur compounds, including those with allyl groups similar to N-allyl-2-(methylsulfanyl), have been investigated for their inhibitory effects on benzo[a]pyrene-induced neoplasia in mice. This research is significant for understanding the potential biological activities of related compounds (Sparnins et al., 1988).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3S/c1-3-4-13-7-5-6(9(10,11)12)14-8(15-7)16-2/h3,5H,1,4H2,2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMYRGSTDLZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)NCC=C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2823780.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)

![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)